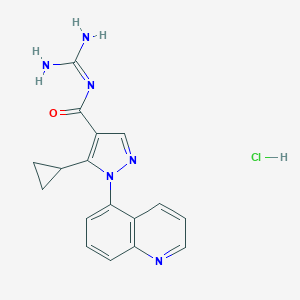

Zoniporide hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXNYIOROVPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058520 | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241800-97-5 | |

| Record name | Zoniporide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Platelet swelling assay for measuring Zoniporide hydrochloride activity

An In-Depth Guide to the Platelet Swelling Assay for Measuring the Bioactivity of Zoniporide Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the platelet swelling assay to quantify the inhibitory activity of Zoniporide hydrochloride on the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). This guide moves beyond a simple protocol, delving into the mechanistic underpinnings of the assay, principles of self-validation, and practical, field-tested insights for robust and reproducible results.

Introduction: The Significance of NHE-1 Inhibition

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1][2] In platelets, NHE-1 is a key player in cellular homeostasis and function. Upon stimulation by agonists like thrombin, platelets exhibit a rapid rise in pHi, a process mediated by the activation of NHE-1.[1] This exchanger's functions in platelets are multifaceted, encompassing pHi control, volume regulation, and participation in signaling pathways that are crucial for platelet activation and aggregation.[1][3][4]

Zoniporide is a novel, potent, and highly selective inhibitor of NHE-1.[5][6] It has demonstrated significant promise in preclinical models, particularly in providing cardioprotection against ischemia-reperfusion injury by mitigating the deleterious effects of intracellular sodium and calcium overload.[6][7] Accurately quantifying the bioactivity of Zoniporide and other specific NHE-1 inhibitors is paramount for drug development. The platelet swelling assay serves as a robust, cell-based functional assay to determine the potency (e.g., IC50) of such inhibitors directly on their target in a native cellular environment.[5][6]

Principle of the Platelet Swelling Assay

The platelet swelling assay is an elegant method that leverages the physiological function of NHE-1 to measure its activity. The core principle relies on inducing a controlled intracellular acid load, which in turn activates NHE-1.

The mechanism unfolds as follows:

-

Intracellular Acidification: Platelets are suspended in a medium containing sodium propionate. Propionic acid, being a weak acid, is membrane-permeable and diffuses into the platelet cytoplasm.[8]

-

NHE-1 Activation: Inside the cell, propionic acid dissociates, releasing protons (H+) and lowering the intracellular pH. This acidification is a potent stimulus for the activation of the otherwise quiescent NHE-1.[8]

-

Ion Exchange and Osmosis: The activated NHE-1 transporter exports the excess intracellular H+ in exchange for extracellular Na+. This leads to a rapid influx and accumulation of Na+ ions.[4]

-

Cell Swelling: The resulting increase in intracellular solute concentration (Na+ and propionate ions) creates an osmotic gradient, driving the influx of water and causing the platelet to swell.[8]

-

Inhibition by Zoniporide: Zoniporide, by selectively blocking NHE-1, prevents the exchange of H+ for Na+. Consequently, it inhibits the downstream osmotic water influx and the resultant platelet swelling in a dose-dependent manner.

The change in platelet volume is the primary readout of the assay and can be measured in real-time using several techniques, most commonly by monitoring changes in light scattering or light absorbance in a platelet aggregometer.[9][10] As platelets swell, their light scattering properties change, which can be detected as a decrease in optical density.

Data Analysis and Interpretation

-

Calculate Swelling Rate: The primary data is a kinetic curve. The initial rate of swelling is determined by calculating the maximum slope of the curve (Δ Light Transmission / Δ Time) during the linear phase of the reaction.

-

Calculate Percent Inhibition: The activity of Zoniporide at each concentration is expressed as the percent inhibition of the swelling rate observed in the vehicle (DMSO) control. % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the Zoniporide concentration. [11]4. Determine IC50: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of Zoniporide required to inhibit platelet swelling by 50%.

Representative Data Presentation

| Zoniporide [nM] | Log [Zoniporide] | Swelling Rate (ΔLT/min) | % Inhibition |

| 0 (Vehicle) | N/A | 15.2 | 0 |

| 0.1 | -1.0 | 14.8 | 2.6 |

| 1 | 0.0 | 12.9 | 15.1 |

| 10 | 1.0 | 8.1 | 46.7 |

| 14 | 1.15 | 7.6 | 50.0 (IC50) |

| 100 | 2.0 | 2.3 | 84.9 |

| 1000 | 3.0 | 0.5 | 96.7 |

Note: Data are illustrative. The IC50 for Zoniporide on human platelet swelling is expected to be in the low nanomolar range.[5][6]

Assay Validation and Quality Control

A scientifically sound protocol must be a self-validating system. Incorporating the following controls is mandatory for data interpretation and integrity.

-

Vehicle Control (0% Inhibition): Platelets treated with DMSO only. This establishes the maximum rate of swelling and serves as the reference for calculating percent inhibition.

-

Positive Control: A known, potent NHE-1 inhibitor (e.g., Cariporide or Eniporide) can be run in parallel to confirm that the assay system is responsive to NHE-1 blockade. [6]* Sodium-Free Control: Resuspending platelets in a sodium-free buffer (e.g., substituting NaCl with N-methyl-D-glucamine chloride) should abolish the swelling response, confirming the assay's dependence on extracellular sodium and, by extension, NHE-1 activity.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Swelling in Vehicle Control | 1. Platelets were prematurely activated during isolation. 2. Low platelet count. 3. Incorrect buffer pH or composition. | 1. Review isolation protocol; ensure gentle handling and use of PGE1. 2. Verify platelet count and adjust as per protocol. 3. Prepare fresh buffers and verify pH is 7.4. |

| High Baseline Noise / Spontaneous Aggregation | 1. Platelet activation due to rough handling or contamination. 2. Instrument malfunction or dirty cuvettes. | 1. Use plastic labware and wide-bore pipette tips. Ensure all reagents are clean. 2. Clean instrument optics and use fresh, clean cuvettes for each run. |

| Poor Dose-Response Curve (Shallow Slope) | 1. Inaccurate drug dilutions. 2. Insufficient inhibitor pre-incubation time. 3. Platelet viability has decreased over time. | 1. Prepare fresh serial dilutions of Zoniporide for each experiment. 2. Ensure the 5-minute pre-incubation step is followed consistently. 3. Perform assays within 4-6 hours of blood collection for optimal results. [12] |

| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Temperature fluctuations. 3. Inconsistent mixing. | 1. Use calibrated pipettes and ensure proper technique. 2. Ensure all reagents and the instrument are maintained at 37°C. 3. Ensure consistent stirring speed in the aggregometer. |

Broader Context: NHE-1 Activation Signaling

While the assay uses artificial acidification, in a physiological context, NHE-1 is activated by various agonists through complex signaling cascades. Understanding this provides a more complete picture of the inhibitor's potential impact. Agonists like thrombin bind to G-protein coupled receptors on the platelet surface, initiating pathways that involve Gα12/13, RhoA, and downstream kinases which ultimately phosphorylate and activate NHE-1. [1]

Sources

- 1. Sodium-hydrogen exchange and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Na(+)/H(+) exchanger in the regulation of platelet activation and paradoxical effects of cariporide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Na+/H+ exchange in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laser-light scattering, a new method for continuous monitoring of platelet activation in circulating fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beckman.com [beckman.com]

- 11. researchgate.net [researchgate.net]

- 12. plateletservices.com [plateletservices.com]

Troubleshooting & Optimization

Technical Support Center: Zoniporide Hydrochloride in Experimental Buffers

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Zoniporide Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for handling this potent and selective Na+/H+ exchanger type 1 (NHE-1) inhibitor in common experimental buffers. Our goal is to move beyond simple protocols and explain the scientific reasoning behind our recommendations, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial questions regarding the properties and handling of Zoniporide Hydrochloride.

Q1: What is Zoniporide Hydrochloride and what is its primary mechanism of action?

Zoniporide Hydrochloride (N-(Aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-1H-pyrazole-4-carboxamide) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] The NHE-1 is a crucial membrane protein involved in regulating intracellular pH. By inhibiting this exchanger, Zoniporide can influence various cellular signaling pathways, making it a valuable tool for research in areas such as cardioprotection and ischemia-reperfusion injury.[2][3]

Q2: I've seen conflicting aqueous solubility data for Zoniporide Hydrochloride. What is the correct value?

This is a frequent and important observation. Different suppliers report varying solubility values, which can be confusing. The reported solubility ranges from 2 mg/mL to over 100 mg/mL in water.[1][4]

Expert Insight: This discrepancy is not an error but rather a reflection of how experimental conditions can dramatically influence solubility. Key factors include:

-

Temperature: Some datasheets specify that warming is required to achieve higher concentrations.[1][4]

-

pH of the Solution: As a molecule with multiple ionizable groups, Zoniporide's solubility is pH-dependent. The pH of unbuffered "water" can vary significantly.

-

Physical Form: The compound is often supplied as a hydrochloride hydrate salt, and slight variations in its crystalline structure or hydration state can affect its dissolution rate and equilibrium solubility.[1]

-

Kinetic vs. Thermodynamic Solubility: A rapidly prepared solution may initially appear clear at a high concentration (kinetic solubility) but could precipitate over time as it reaches its more stable, lower energy state (thermodynamic solubility).

The key takeaway is to experimentally verify the solubility in your specific buffer system under your experimental conditions. Do not assume a value from a general datasheet will apply directly.

Q3: What is the primary stability concern when working with Zoniporide Hydrochloride in aqueous buffers?

The primary stability issue is hydrolysis . Zoniporide is known to form two major hydrolysis degradants in aqueous solutions.[5][6] This degradation is significant enough that for clinical applications, the compound was formulated as a lyophilized (freeze-dried) powder to be reconstituted immediately before use.[5][6]

Q4: What are the recommended storage conditions for Zoniporide Hydrochloride solutions?

Based on degradation kinetics, temperature is the most critical factor for maintaining the integrity of Zoniporide in a liquid formulation.[5][6]

-

Stock Solutions (in DMSO): For long-term storage, prepare concentrated stock solutions in anhydrous DMSO. These should be stored at -20°C or -80°C and are generally stable for at least one month at -20°C and up to six months at -80°C.[4]

-

Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. If temporary storage is unavoidable, it must be at refrigerated (2-8°C) or frozen (-20°C) temperatures. A study predicted that it would take 330 days at 5°C for just 0.1% of a primary degradant to form, whereas at 30°C, the same level of degradation was predicted to occur in only 9 days.[5][6] Room temperature storage of aqueous solutions is not advisable for any significant length of time.

Part 2: Troubleshooting Guide - Addressing Common Challenges

This section provides a cause-and-effect framework for resolving issues you may encounter during your experiments.

Issue 1: My Zoniporide Hydrochloride is not dissolving completely in my experimental buffer.

-

Potential Cause 1: Concentration Exceeds Solubility Limit. You may be trying to prepare a solution at a concentration that is above the thermodynamic solubility limit in your specific buffer (e.g., PBS at pH 7.4).

-

Troubleshooting Steps:

-

Prepare a Concentrated Stock in DMSO: Zoniporide is highly soluble in DMSO (≥20 mg/mL).[1][4] Prepare a high-concentration stock (e.g., 20-100 mM) in anhydrous DMSO.

-

Serial Dilution: Serially dilute the DMSO stock into your pre-warmed experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid off-target effects on your biological system.

-

Gentle Warming & Sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can help overcome the initial energy barrier for dissolution.[4] However, be mindful that elevated temperatures can accelerate degradation.

-

pH Adjustment: If your experimental design allows, slightly lowering the pH of the buffer can sometimes improve the solubility of basic compounds. This must be validated to ensure it doesn't affect your experiment's outcome.

-

-

Potential Cause 2: Buffer Component Interaction. Although less common, high concentrations of certain salts in a buffer could potentially reduce the solubility of a compound via the "salting out" effect.

-

Troubleshooting Steps:

-

Confirm Buffer Preparation: Double-check the recipe and final pH of your buffer.[7]

-

Test in a Simpler System: Attempt to dissolve the compound in sterile water at a comparable pH to see if a specific buffer component is the issue.

-

Issue 2: I am observing a decline in the compound's activity or inconsistent results in multi-day experiments.

-

Potential Cause: Chemical Degradation. This is the most likely culprit. As established, Zoniporide hydrolyzes in aqueous solutions.[5][6] If your solution is stored at room temperature or even 4°C for an extended period, a significant portion of the active compound may have degraded, leading to a lower effective concentration.

-

Troubleshooting & Best Practices:

-

Fresh is Best: Always prepare the final working solution from a frozen DMSO stock on the day of the experiment.

-

Validate In-Use Stability: If your experiment runs for many hours (e.g., >8 hours) at 37°C, the stability of Zoniporide under these conditions must be validated. See the protocol below for a basic stability assessment.

-

Control Your Conditions: Ensure all experimental replicates use solutions from the same freshly prepared batch to minimize variability.

-

Part 3: Key Protocols & Methodologies

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4

This protocol is adapted from standard laboratory procedures and is suitable for most cell-based assays.[7][8]

-

Reagents & Equipment:

-

Sodium chloride (NaCl): 8 g

-

Potassium chloride (KCl): 0.2 g

-

Sodium phosphate, dibasic (Na₂HPO₄): 1.44 g

-

Potassium phosphate, monobasic (KH₂PO₄): 0.24 g

-

High-purity, distilled, or deionized water

-

1L graduated cylinder and beaker/bottle

-

pH meter

-

1 M HCl and 1 M NaOH for pH adjustment

-

Autoclave (optional, for sterilization)

-

-

Procedure:

-

Add approximately 800 mL of high-purity water to a 1L beaker or bottle.[8]

-

Add the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ salts to the water.[7]

-

Stir until all salts are completely dissolved.

-

Calibrate your pH meter according to the manufacturer's instructions.

-

Adjust the pH of the solution to 7.4 by adding 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise while continuously monitoring with the pH meter.

-

Once the pH is stable at 7.4, add water to bring the final volume to 1 L.[7]

-

Self-Validation Step: For long-term storage and to prevent microbial growth, sterilize the buffer by autoclaving on a liquid cycle or by filtration through a 0.22 µm filter.[7] Store at room temperature.

-

Protocol 2: Workflow for Assessing Short-Term Stability in an Experimental Buffer

This method uses HPLC to quantify the remaining parent compound over time under your specific experimental conditions.

-

Objective: To determine the rate of degradation of Zoniporide at a specific concentration, in a specific buffer, and at a specific temperature (e.g., 37°C).

-

Procedure:

-

Prepare a fresh solution of Zoniporide Hydrochloride in your experimental buffer at the desired final concentration.

-

Time Zero (T=0) Sample: Immediately take an aliquot of this solution, quench any potential degradation by diluting it in a cold mobile phase or acetonitrile, and analyze it via a validated HPLC method. This establishes the 100% reference concentration.

-

Incubation: Place the remaining solution in a sealed container under the desired experimental conditions (e.g., in an incubator at 37°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots. Immediately process them as described in Step 2.

-

Analysis: Quantify the peak area of the parent Zoniporide peak for each time point using HPLC.

-

Calculation: Express the concentration at each time point as a percentage of the T=0 concentration. A common threshold for stability is retaining ≥90% of the initial concentration.

-

-

Why this protocol is self-validating: By directly measuring the compound concentration under the exact conditions of your experiment, you are generating empirical data on its stability, removing any guesswork based on generalized datasheets. This is a core principle of robust preclinical research.[9]

Part 4: Data Summaries & Visualizations

Data Tables

Table 1: Summary of Reported Zoniporide Hydrochloride Solubility

| Solvent | Reported Solubility | Conditions Noted | Source(s) |

|---|---|---|---|

| Water (H₂O) | ≥ 100 mg/mL | - | [4] |

| Water (H₂O) | 10 mM (~3.9 mg/mL) | - | [3] |

| Water (H₂O) | 2 mg/mL | Warmed | [1] |

| DMSO | ≥ 20 mg/mL | - | [1] |

| DMSO | 20 mg/mL | Ultrasonic and warming to 60°C | [4] |

| DMSO | 100 mM (~39 mg/mL) | - |[3] |

Table 2: Predicted Stability of Zoniporide in Aqueous Solution (Time to 0.1% Degradant I Formation)

| Storage Temperature | Predicted Time | Implication for Lab Work | Source(s) |

|---|---|---|---|

| 30°C (Ambient) | 9 days | Unsuitable for multi-day storage | [5][6] |

| 5°C (Refrigerated) | 330 days | Suitable for short-term (overnight) storage | [5][6] |

| -20°C (Frozen) | 30,962 days | Excellent for long-term storage of working aliquots |[5][6] |

Diagrams

Caption: Decision workflow for preparing Zoniporide solutions.

Caption: Key factors influencing Zoniporide degradation.

References

-

Kadar, E. P., et al. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. Journal of Liquid Chromatography & Related Technologies, 30(8), 1071-1084. [Link]

-

Kadar, E. P., et al. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. PubMed, PMID: 17613888. [Link]

- Google Patents. (n.d.). Method for preparing buffer solutions for in vitro drug solubility testing.

-

ResearchGate. (2018). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development. [Link]

-

ResearchGate. (n.d.). Table 3. Kinetic Solubility Measurements in Phosphate-Buffered Saline. [Link]

- University of Baghdad Digital Repository. (n.d.).

-

ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

-

Journal of Pharmaceutical Sciences. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. [Link]

-

BioPharm International. (2019). Best Practices for Studying Stability in Biologics. [Link]

-

Journal of Drug Delivery and Therapeutics. (2021). Review on development of forced degradation studies and its approaches on stability indicating method. [Link]

-

St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]

-

NIH. (2024). A Buffered LC-MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. [Link]

-

Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. [Link]

-

PubMed. (2007). Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials. [Link]

-

International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. [Link]

-

MDPI. (2023). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities. [Link]

-

NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

ATSDR. (2004). Analytical Methods for Strontium. [Link]

-

MDPI. (2021). Heterogeneous Photocatalytic Degradation of a Glucocorticoid in Aqueous Solution and Industrial Wastewater Using TiO2-Zn(II)-Clinoptilolite Catalyst. [Link]

-

ResearchGate. (2019). pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

-

PubChem. (n.d.). Zoniporide. [Link]

-

SciSpace. (2004). Stability of metronidazole, tetracycline HCl and famotidine alone and in combination. [Link]

Sources

- 1. Zoniporide hydrochloride hydrate 98 (HPLC) CAS 241800-98-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zoniporide dihydrochloride | Na<sup>+</sup>/H<sup>+</sup> exchanger-1 (NHE-1) inhibitor | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stjohnslabs.com [stjohnslabs.com]

- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. pharmtech.com [pharmtech.com]

Technical Support Center: Optimizing Zoniporide Hydrochloride for In Vivo Experiments

Welcome to the technical support guide for Zoniporide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo experiments. Zoniporide is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a critical membrane protein involved in intracellular pH and volume regulation.[1][2] Its inhibition is a key therapeutic strategy in conditions like myocardial ischemia-reperfusion injury.[3][4]

This guide provides direct, question-and-answer-based solutions to common challenges in formulation, dosing, and experimental design to ensure the scientific integrity and reproducibility of your work.

Section 1: Formulation & Solubility Troubleshooting

Correctly preparing Zoniporide hydrochloride is the first critical step for a successful in vivo study. Due to its chemical properties, issues with solubility and stability are common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for solubilizing Zoniporide hydrochloride for in vivo administration?

A1: Zoniporide hydrochloride, as the salt form, has high aqueous solubility, making sterile water or saline the primary vehicles of choice, particularly for intravenous (IV) administration.[5] A technical data sheet from a commercial supplier notes a solubility of at least 2 mg/mL in water, which can be facilitated by warming. For most preclinical models, this level of solubility is sufficient. Always start with a sterile, isotonic vehicle like 0.9% NaCl or Phosphate-Buffered Saline (PBS) to minimize injection site irritation and ensure physiological compatibility.

Q2: My Zoniporide solution is cloudy or shows precipitation after preparation. What's wrong?

A2: This indicates that the compound has exceeded its solubility limit in the chosen vehicle or that the temperature has dropped, causing it to crash out of solution.

-

Causality: The solubility of many compounds, including Zoniporide hydrochloride hydrate, can be temperature-dependent. A solution that is clear when warmed may precipitate upon cooling to room temperature or animal body temperature.

-

Troubleshooting Steps:

-

Gently Warm the Solution: As suggested by supplier data, warming the solution can help dissolve the compound. Use a water bath set to 37°C.

-

Verify pH: Ensure the pH of your final formulation is compatible with the compound's stability. Although Zoniporide is soluble in aqueous solutions, extreme pH values can alter its ionization state and affect solubility.

-

Prepare Fresh: Do not use solutions with visible precipitates for injection. Prepare fresh solutions immediately before each experiment to ensure homogeneity and accurate dosing.

-

Consider a Co-solvent (with caution): If higher concentrations are absolutely necessary and aqueous solubility is insufficient, a biocompatible co-solvent may be required. However, this should be a last resort as co-solvents can have their own physiological effects.

-

Q3: Can I use DMSO to prepare my stock solution? What are the limitations for in vivo use?

A3: Yes, you can prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). However, for the final in vivo formulation, the concentration of DMSO must be minimized.

-

Expert Insight: DMSO is an excellent solubilizing agent but can be toxic to animals at high concentrations. It is crucial to dilute the DMSO stock into a final aqueous vehicle (e.g., saline) so that the final percentage of DMSO administered is less than 5%, and ideally below 1%. High concentrations of DMSO can cause hemolysis, inflammation, and other confounding physiological effects. Always include a vehicle-only control group in your experiment that receives the same final concentration of DMSO as the treatment groups.

| Vehicle | Solubility Data | Recommended Use | Key Considerations |

| Water / 0.9% Saline | ≥ 2 mg/mL (may require warming) | Primary choice for IV administration. [5] | Most biocompatible. Ensure sterility. Prepare fresh before use. |

| DMSO | High | For high-concentration stock solutions only. | Must be diluted >20-fold in an aqueous vehicle for injection. Final DMSO % should be <5%. |

Section 2: Dosing & Administration Strategy

Determining the optimal dose and route of administration is fundamental to observing a therapeutic effect while avoiding toxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Zoniporide in a rodent model of cardiac ischemia-reperfusion?

A1: Published studies provide a strong basis for dose selection. In a rabbit model of myocardial ischemia-reperfusion, an intravenous infusion of Zoniporide elicited a dose-dependent reduction in infarct size with an ED₅₀ (median effective dose) of 0.45 mg/kg/h.[3] For bolus dosing, studies in rats have explored various ranges. It is advisable to start with a dose in the range of 0.1 to 1.0 mg/kg and perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

Q2: What is the most appropriate route of administration?

A2: The intended application dictates the route.

-

Intravenous (IV): This route is preferred for acute studies, such as ischemia-reperfusion models, because it provides immediate and 100% bioavailability.[5] It allows for precise control over plasma concentrations, which is critical given the compound's pharmacokinetics.

-

Intraperitoneal (IP): IP injection is a common alternative to IV in rodents. It provides rapid absorption, though it may be slightly slower and less complete than IV.

-

Oral (PO): Oral administration is generally not recommended for acute experimental models due to the potential for first-pass metabolism and variable absorption rates, which can complicate the interpretation of results.[6]

Q3: How do I design a dose-response study to find the optimal concentration?

A3: A well-designed dose-response study is essential for validating your experimental system.

-

Principle: The goal is to identify a range of doses that produce a graduated therapeutic response, from minimal effect to maximal effect, without inducing significant toxicity.

-

Self-Validating Protocol: Including a vehicle control, a low dose, an expected efficacious dose (based on literature), and a high dose allows you to characterize the therapeutic window of the compound in your model.

Protocol: Rodent Dose-Response Study for Zoniporide

-

Animal Acclimation: Allow animals to acclimate for at least 3-5 days before the experiment.

-

Group Allocation: Randomly assign animals to at least four groups (n=6-8 per group is a typical starting point):

-

Group 1: Vehicle control (e.g., 0.9% Saline)

-

Group 2: Low Dose (e.g., 0.1 mg/kg Zoniporide)

-

Group 3: Mid Dose (e.g., 0.5 mg/kg Zoniporide)

-

Group 4: High Dose (e.g., 2.0 mg/kg Zoniporide)

-

-

Preparation: Prepare all solutions fresh on the day of the experiment. Ensure Zoniporide is fully dissolved.

-

Administration: Administer the assigned treatment (e.g., via IV or IP injection) at a consistent volume (e.g., 5 mL/kg).

-

Experimental Model: Induce the disease model (e.g., myocardial ischemia) at a predefined time point post-administration based on the compound's known pharmacokinetics.

-

Endpoint Analysis: Collect and analyze primary endpoints (e.g., infarct size, cardiac function, biomarkers).

-

Data Plotting: Plot the response versus the logarithm of the dose to visualize the dose-response relationship.

Visualization: Dose Optimization Workflow

Caption: Zoniporide's mechanism of cardioprotection via NHE-1 inhibition.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that Zoniporide is effectively inhibiting NHE-1 in my in vivo model?

A1: Direct measurement of NHE-1 activity in tissues from a live animal is complex. Therefore, researchers often rely on pharmacodynamic (PD) biomarkers. One established ex vivo method is the platelet swelling assay. [1][3]

-

Principle: Platelets express NHE-1, and their swelling in response to a sodium propionate challenge is dependent on NHE-1 activity.

-

Methodology:

-

Collect blood samples from your animals at various time points after Zoniporide administration.

-

Isolate platelet-rich plasma (PRP).

-

Measure the change in light transmittance through the PRP after adding sodium propionate.

-

Inhibition of platelet swelling compared to vehicle-treated animals indicates successful NHE-1 target engagement. [7]An in vivo study in rabbits showed 93% inhibition of platelet swelling at a dose of 4 mg/kg/h. [3]

-

Section 4: Potential Pitfalls & Adverse Events

While generally well-tolerated in acute studies, awareness of potential side effects is crucial for experimental design and animal welfare. [3] Q1: What are the known side effects or toxicities of Zoniporide in animals?

A1: The primary toxicity concern identified in preclinical studies is neurotoxicity, specifically a peripheral sensory axonopathy. This was observed in rats and dogs following continuous intravenous infusion for one month , not in shorter two-week studies. [8]Findings included nerve fiber degeneration in the spinal cord, dorsal root ganglia, and sciatic nerves. [8]

-

Relevance to Your Study: For acute studies (e.g., lasting hours to a few days), this type of chronic neurotoxicity is highly unlikely to be a confounding factor. However, for longer-term studies, it is a critical consideration.

Q2: My animals are showing signs of distress post-injection. What should I check?

A2: Immediate distress is more likely related to the formulation or administration technique rather than the pharmacological action of Zoniporide at therapeutic doses.

-

Troubleshooting Checklist:

-

Vehicle Toxicity: Is the concentration of a co-solvent like DMSO too high? (Should be <5%).

-

Formulation pH/Osmolality: Is the solution pH extreme or not isotonic? This can cause pain and inflammation at the injection site. Use sterile, pH-neutral, isotonic saline.

-

Precipitation: Did the compound precipitate out of solution? Injecting a suspension intravenously can cause emboli. Always visually inspect the solution for clarity before drawing it into the syringe.

-

Injection Technique: Was the injection performed correctly? Poor IV technique can lead to extravasation and tissue damage.

-

References

-

Knight, D. R., et al. (2001). A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 254–259. [Link]

-

Guzman-Perez, A., et al. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 11(6), 803–807. [Link]

-

Tracey, W. R., et al. (2002). Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. European Journal of Pharmacology, 439(1-3), 1–9. [Link]

-

Pettersen, J. C., et al. (2004). Neurotoxic effects of zoniporide: a selective inhibitor of the NA+/H+ exchanger isoform 1. Toxicologic Pathology, 32(4), 456–464. [Link]

-

Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular Drug Reviews, 21(1), 17–32. [Link]

-

Hogan, C., et al. (2004). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British Journal of Pharmacology, 143(6), 727–736. [Link]

-

Kim, E. Y., et al. (2021). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 22(16), 8916. [Link]

-

Patsnap Synapse. (2024). What are Sodium-hydrogen exchangers inhibitors and how do they work? Blog. [Link]

-

Wang, Y., et al. (2024). Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia. Journal of Translational Medicine, 22(1), 389. [Link]

-

Igata, Y., et al. (2002). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 137(4), 453–461. [Link]

-

Flocke, K., et al. (2020). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLoS One, 15(10), e0239540. [Link]

Sources

- 1. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]

- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxic effects of zoniporide: a selective inhibitor of the NA+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-term stability of Zoniporide hydrochloride solutions for laboratory use

Technical Support Center: Zoniporide Hydrochloride Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability of Zoniporide hydrochloride solutions for laboratory use. It covers critical aspects from solution preparation and storage to troubleshooting common experimental issues, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the use of Zoniporide hydrochloride solutions.

Q1: What is the recommended solvent for Zoniporide hydrochloride? A1: Zoniporide hydrochloride has high aqueous solubility.[1] For laboratory use, sterile water is a suitable solvent. One supplier notes a solubility of 2 mg/mL in water, which may require warming to fully dissolve. Another indicates solubility at 10mM in water.[2] For cell culture experiments, it is common to dissolve it in DMSO as a stock solution, which can then be further diluted in aqueous media.[2]

Q2: What are the ideal storage conditions for a Zoniporide hydrochloride stock solution? A2: For long-term stability, stock solutions should be stored at -20°C.[2][3][4] Studies have shown that at this temperature, the solution remains stable for extended periods, with predictions of over 30,000 days to reach just 0.1% degradation.[3][4] For short-term use, refrigeration at 2-8°C (or 5°C) is acceptable, with a predicted stability of around 330 days before reaching 0.1% degradation.[3] Storage at ambient temperature (around 30°C) is not recommended, as significant degradation can occur in as little as 9 days.[3][4]

Q3: My Zoniporide solution appears to have precipitated after refrigeration. What should I do? A3: Precipitation upon cooling can occur, especially with highly concentrated stock solutions. Before use, allow the solution to equilibrate to room temperature.[2] If precipitation persists, gentle warming and vortexing can help redissolve the compound. Always visually inspect for full dissolution before use to ensure accurate dosing.

Q4: Can I use a Zoniporide solution that has changed color? A4: The solid form of Zoniporide hydrochloride is described as white to tan. Any significant color change in the solution could indicate chemical degradation or contamination. It is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.

Q5: How does pH affect the stability of Zoniporide hydrochloride solutions? A5: While specific pH stability data for Zoniporide is not extensively detailed in the provided results, it is known to undergo hydrolysis.[3][4][5] Generally, compounds with amide or guanidine groups can be susceptible to acid or base-catalyzed hydrolysis. It is crucial to maintain a consistent and appropriate pH for your experimental buffer systems.

Section 2: Core Concepts in Zoniporide Hydrochloride Stability

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[6] Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathway for Zoniporide in solution is hydrolysis, leading to the formation of two main degradants, referred to as Degradant I and Degradant II.[3][4]

Factors Influencing Stability:

-

Temperature: This is the most critical factor. As detailed in the stability data below, lower temperatures significantly slow the rate of hydrolysis.[3][4]

-

pH: Extreme pH values can accelerate hydrolysis. It is advisable to prepare solutions in buffers relevant to the experimental system and use them promptly.

-

Light: While not as extensively documented as temperature, it is a general best practice in chemical storage to protect solutions from light by using amber vials or storing them in the dark to prevent potential photodegradation.[7]

-

Solvent: While aqueous solutions are common, using aprotic solvents like DMSO for high-concentration stock solutions can enhance stability by minimizing hydrolysis during long-term storage at -20°C.[2]

Section 3: Quantitative Stability Data

The stability of Zoniporide hydrochloride solutions is highly dependent on storage temperature. The following table summarizes data from a study that predicted the time required for a 0.1% level of Degradant I to form at various temperatures.[3][4]

| Storage Temperature | Predicted Time to Reach 0.1% Degradation (Degradant I) | Recommended Use |

| 30°C (Ambient) | 9 days | Not Recommended for Storage |

| 5°C (Refrigerated) | 330 days | Short to Medium-Term Storage |

| -20°C (Frozen) | 30,962 days | Long-Term Storage |

This data highlights the critical importance of frozen storage for maintaining the long-term integrity of Zoniporide hydrochloride solutions.[3][4]

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Caption: Troubleshooting flowchart for Zoniporide solutions.

Section 5: Detailed Experimental Protocols

These protocols provide a self-validating system for preparing and assessing the stability of your Zoniporide hydrochloride solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is for preparing a stock solution for direct use or further dilution in experimental buffers.

Materials:

-

Zoniporide hydrochloride hydrate (powder form)

-

High-purity, sterile water (e.g., Milli-Q or equivalent)

-

Sterile conical tube (e.g., 15 mL)

-

Calibrated analytical balance

-

Sterile amber microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Calculation: Determine the mass of Zoniporide hydrochloride hydrate needed. The molecular weight of the dihydrochloride form is 393.27 g/mol .[2][8] To prepare 10 mL of a 10 mM solution, you would need:

-

Mass = 0.01 L * 0.010 mol/L * 393.27 g/mol = 0.0393 g = 39.3 mg

-

Adjust mass based on the specific molecular weight and purity provided on your product's Certificate of Analysis.

-

-

Weighing: Carefully weigh the calculated amount of Zoniporide powder and transfer it to the 15 mL conical tube.

-

Dissolution: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex thoroughly. If needed, warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.

-

Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

-

Aliquoting: Dispense the solution into single-use aliquots in sterile amber cryovials. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Immediately store the aliquots at -20°C for long-term storage.[2][3][4] For solutions intended for use within a few months, 2-8°C is acceptable.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify Zoniporide and detect potential degradants, ensuring the quality of your solution over time.[7]

Instrumentation & Columns:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

Mobile Phase & Conditions:

-

Mobile Phase: A common mobile phase for similar compounds involves a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[9] For example, a starting point could be a 30:70 (v/v) ratio of 0.02M phosphate buffer (pH 3.0) to methanol.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection Wavelength: A UV detector set to a wavelength such as 220 nm or 240 nm.[9]

-

Injection Volume: 10 µL[9]

Procedure:

-

Standard Preparation: Prepare a standard solution of known concentration from fresh, solid Zoniporide.

-

Sample Preparation: Thaw an aliquot of your stored Zoniporide solution. Dilute both the standard and the sample to an appropriate concentration within the linear range of the detector using the mobile phase.

-

Analysis: Inject the standard to determine its retention time and peak area. Then, inject the aged sample.

-

Data Interpretation:

-

Purity Check: Compare the chromatogram of the aged sample to the standard. A significant decrease in the main Zoniporide peak area or the appearance of new peaks (degradants) indicates degradation.

-

Quantification: The concentration of the aged sample can be calculated by comparing its peak area to that of the known standard. A solution is often considered stable if the concentration remains above 90% of the initial value.

-

Caption: Experimental workflow for a long-term stability study.

References

-

Kadar, E. P., & Darrington, R. T. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. Pharmaceutical Development and Technology, 12(3), 247-57. [Link]

-

University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved from University of Malta website. [Link]

-

Kadar, E. P., & Darrington, R. T. (2007). Initial Rate Analysis of Zoniporide Hydrolysis Degradants Using High-Performance Liquid Chromatography Coupled with Mass Spectrometric Detection. ResearchGate. [Link]

-

UNC Environment, Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from the University of North Carolina at Chapel Hill website. [Link]

-

Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular Drug Reviews, 21(1), 17-32. [Link]

-

Ahmad, A., et al. (2023). Stability Study of a Compounded Sublingual Buprenorphine Solution for Neonatal Opioid Withdrawal Syndrome. International Journal of Pharmaceutical Compounding, 28(8), 710-714. [Link]

-

Patil, S. S., et al. (2018). Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. ResearchGate. [Link]

-

Guzman-Perez, A., et al. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 11(6), 803-7. [Link]

-

Dalvie, D., et al. (2010). Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences. Drug Metabolism and Disposition, 38(2), 292-301. [Link]

-

Tracey, W. R., et al. (2002). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 608-614. [Link]

-

Tracey, W. R., et al. (2002). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. ResearchGate. [Link]

-

Avisar, D., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 13(21), 3041. [Link]

-

Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical Analysis & Insights, 3(1). [Link]

-

Li, M., et al. (2023). Degradation of oxytetracycline and doxycycline by ozonation: Degradation pathways and toxicity assessment. Chemosphere, 312, 137255. [Link]

-

Foley, P. L., et al. (2015). Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection. Journal of the American Association for Laboratory Animal Science, 54(5), 528-33. [Link]

-

Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

-

University of Georgia Research. (2022). Guidelines for Chemical Storage and Management. Retrieved from the University of Georgia website. [Link]

-

Sonawane, S. S., et al. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1). [Link]

-

National Center for Biotechnology Information. (n.d.). Zoniporide. PubChem Compound Database. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Chapter 7: Analytical Methods. In Toxicological Profile for Iodine. [Link]

Sources

- 1. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zoniporide dihydrochloride | Na<sup>+</sup>/H<sup>+</sup> exchanger-1 (NHE-1) inhibitor | Hello Bio [hellobio.com]

- 3. Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. staff.um.edu.mt [staff.um.edu.mt]

- 8. Zoniporide HCl | inhibitor of the NHE-1 | CAS# 241800-97-5 | InvivoChem [invivochem.com]

- 9. sciforschenonline.org [sciforschenonline.org]

Validation & Comparative

A Comparative Guide to Validating NHE-1 Inhibition: Zoniporide Hydrochloride in Focus

For researchers, scientists, and drug development professionals dedicated to cardiovascular and neurological research, the precise validation of therapeutic targets is paramount. The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) has emerged as a critical mediator in the pathophysiology of ischemia-reperfusion injury and other cellular stress conditions. Its inhibition presents a promising therapeutic strategy. This guide provides an in-depth, objective comparison of methodologies to validate the inhibition of NHE-1 activity, with a specific focus on Zoniporide hydrochloride, a potent and selective inhibitor. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of Zoniporide with the established inhibitor, Cariporide.

The Central Role of NHE-1 in Cellular Homeostasis and Disease

The Na+/H+ exchanger 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] This fundamental process is vital for maintaining cellular homeostasis. However, under pathological conditions such as myocardial ischemia, the activity of NHE-1 is significantly upregulated.[2] During ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.[2][3] This hyperactivity results in an excessive influx of sodium ions, leading to intracellular sodium overload. This overload then triggers the reverse operation of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium ions.[2] This calcium overload is a key driver of cellular injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately, cell death.[2][4]

The inhibition of NHE-1 is therefore a key therapeutic target to mitigate the detrimental effects of ischemia-reperfusion injury. By blocking the initial surge in intracellular sodium, NHE-1 inhibitors can prevent the subsequent calcium overload and protect cells from damage.[5]

Mechanism of Action: Zoniporide Hydrochloride as a High-Potency NHE-1 Inhibitor

Zoniporide hydrochloride is a novel, potent, and highly selective inhibitor of the NHE-1 isoform.[6] It belongs to the pyrazole-guanidine class of compounds and has demonstrated significant cardioprotective effects in preclinical models.[5][6][7] The primary mechanism of action of Zoniporide is the direct, competitive inhibition of the NHE-1 transporter, thereby preventing the exchange of intracellular protons for extracellular sodium ions. This action directly counteracts the intracellular acidosis-induced activation of NHE-1 during ischemic events.[5]

Experimental Validation of NHE-1 Inhibition: A Comparative Approach

To rigorously validate the inhibitory activity of compounds like Zoniporide, a multi-faceted experimental approach is essential. Here, we compare two robust and widely accepted assays: the direct measurement of intracellular pH and the functional platelet swelling assay.

Intracellular pH (pHi) Measurement using BCECF-AM

This method provides a direct and quantitative assessment of NHE-1 activity by monitoring changes in intracellular pH. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF.[8][9] The fluorescence intensity of BCECF is pH-dependent, allowing for the ratiometric measurement of pHi.[8][9]

Caption: Workflow for measuring intracellular pH to assess NHE-1 activity.

-

Cell Preparation: Plate cells (e.g., cardiomyocytes, fibroblasts) on glass coverslips and culture overnight to allow for attachment.

-

Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.[9][10]

-

Washing: Wash the cells twice with a sodium-free buffer (e.g., substituting sodium with N-methyl-D-glucamine) to remove extracellular dye.

-

Intracellular Acidification: Induce an acid load using the ammonium prepulse technique. Briefly, expose the cells to a buffer containing 20 mM NH4Cl for 5 minutes, followed by washing with the sodium-free buffer. This procedure causes a rapid intracellular acidification.

-

Measurement of pHi Recovery: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a sodium-containing buffer to initiate pHi recovery, which is mediated by NHE-1.

-

Inhibitor Treatment: In parallel experiments, perfuse the cells with the sodium-containing buffer supplemented with varying concentrations of Zoniporide hydrochloride or Cariporide.

-

Data Acquisition and Analysis: Monitor the fluorescence emission at two excitation wavelengths (e.g., 490 nm and 440 nm) and calculate the ratio of the fluorescence intensities.[10] This ratio is then calibrated to pHi values using the nigericin/high-potassium method. The rate of pHi recovery is calculated and compared between control and inhibitor-treated groups to determine the inhibitory potency (IC50).

Platelet Swelling Assay

This assay provides a functional, high-throughput method to assess NHE-1 activity. Platelets, which express NHE-1, are subjected to an acid load, and their subsequent swelling upon resuspension in a sodium-containing medium is measured as a change in light scattering or absorbance.[2] The rate of swelling is proportional to NHE-1 activity.

Caption: Workflow for the platelet swelling assay to determine NHE-1 activity.

-

Platelet Isolation: Isolate platelets from fresh, anticoagulated whole blood by differential centrifugation.

-

Washing and Resuspension: Wash the platelets in a sodium-free buffer and resuspend them at a concentration of approximately 2-3 x 10^8 cells/mL.

-

Acid Loading: Acid-load the platelets by incubating them with a protonophore like nigericin in a potassium-rich, sodium-free buffer.

-

Inhibitor Incubation: Incubate the acid-loaded platelets with various concentrations of Zoniporide hydrochloride or Cariporide for a predetermined time.

-

Measurement of Swelling: Rapidly mix the platelet suspension with a sodium-containing buffer in a spectrophotometer or a 96-well plate reader.

-

Data Analysis: Monitor the decrease in absorbance (or increase in light scattering) at a specific wavelength (e.g., 550 nm) over time. The initial rate of change in absorbance is proportional to the rate of platelet swelling and, therefore, to NHE-1 activity. Calculate the IC50 values for each inhibitor.

Comparative Performance: Zoniporide vs. Cariporide

Both Zoniporide and Cariporide are potent NHE-1 inhibitors, but they exhibit different inhibitory potencies. The following table summarizes representative data from the literature.

| Inhibitor | IC50 (NHE-1) | Cell Type/Assay Condition | Reference |

| Zoniporide hydrochloride | 14 nM | Human NHE-1 in transfected fibroblasts | [7] |

| 73 nM | Rat ventricular myocytes (25°C) | [7] | |

| Cariporide | 50 nM | Human NHE-1 | |

| 130 nM | Rat ventricular myocytes (25°C) | [7] |

As the data indicates, Zoniporide generally exhibits a higher potency for NHE-1 inhibition compared to Cariporide.[7] It is crucial to note that IC50 values can vary depending on the experimental conditions, such as cell type, temperature, and extracellular sodium concentration.[7]

Visualizing the Impact: The NHE-1 Signaling Pathway in Ischemia-Reperfusion

The following diagram illustrates the central role of NHE-1 in the signaling cascade of ischemia-reperfusion injury and the point of intervention for inhibitors like Zoniporide.

Caption: NHE-1 signaling pathway in ischemia-reperfusion injury.

Conclusion and Future Directions

The validation of NHE-1 inhibition is a critical step in the development of novel therapeutics for a range of diseases. Zoniporide hydrochloride stands out as a highly potent and selective NHE-1 inhibitor. This guide has provided a comprehensive framework for validating its activity, emphasizing the importance of robust, well-controlled experimental protocols. The direct measurement of intracellular pH using BCECF-AM offers a precise, quantitative assessment, while the platelet swelling assay provides a functional, higher-throughput alternative.

By understanding the underlying principles of these assays and the signaling pathways involved, researchers can confidently and accurately characterize the efficacy of Zoniporide and other NHE-1 inhibitors. Future research should continue to explore the therapeutic potential of Zoniporide in various disease models and further elucidate the intricate regulatory mechanisms of NHE-1.

References

-

Knight, D. R., & Tracey, W. R. (2001). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics, 297(3), 973-981. [Link]

-

Bio-Rad. (n.d.). BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

-

Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]

-

Cook, C. S., Hageman, D. L., Hoshino, M., & Avkiran, M. (2004). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British Journal of Pharmacology, 141(8), 1331-1339. [Link]

-

Snabaitis, A. K., & Avkiran, M. (2002). Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. Journal of Molecular and Cellular Cardiology, 34(11), 1427-1436. [Link]

-

Marala, R. B., Brown, J. A., Kong, J. X., Tracey, W. R., Knight, D. R., Wester, R. T., ... & Hill, R. J. (2002). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Journal of Pharmacology and Experimental Therapeutics, 301(1), 217-224. [Link]

-

Karmazyn, M., Sostaric, J. V., & Fliegel, L. (2020). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. International Journal of Molecular Sciences, 21(18), 6885. [Link]

-

ResearchGate. (n.d.). Diagrammatic representation of the main intracellular signaling pathways of NHE1 regulating cardiac hypertrophy. Retrieved from [Link]

-

Reshkin, S. J., Cardone, R. A., & Harguindey, S. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs–an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11(1), 1-20. [Link]

-

ResearchGate. (n.d.). Effect of NHE-1 inhibition on human platelet aggregation. Retrieved from [Link]

-

SciSpace. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs. Retrieved from [Link]

-

Flinn, M. A., & Barber, D. L. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 143-153. [Link]

-

MDPI. (2022). Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa. Retrieved from [Link]

-

Serebruany, V. L., Malinin, A. I., & O'Connor, C. M. (2009). Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin. Thrombosis journal, 7(1), 1-7. [Link]

-

Frontiers. (2021). The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

Confirming Target Engagement of Zoniporide Hydrochloride: A Comparative Guide to Alternative Methods

In the realm of drug discovery, unequivocally demonstrating that a therapeutic agent interacts with its intended molecular target within a complex cellular environment is a cornerstone of preclinical development. For Zoniporide hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), confirming target engagement is paramount to understanding its mechanism of action and predicting its therapeutic efficacy. While traditional functional assays measuring intracellular pH (pHi) recovery have been the gold standard, a multi-faceted approach employing orthogonal methodologies provides a more robust validation of target engagement.

This guide provides a comprehensive comparison of three powerful alternative methods to confirm the interaction of Zoniporide hydrochloride with its target, NHE-1. We will delve into the principles, provide detailed experimental protocols, and present comparative data for:

-

Intracellular pH (pHi) Recovery Assays: A direct functional assessment of NHE-1 inhibition.

-

Cellular Thermal Shift Assay (CETSA): A biophysical method to monitor target protein stabilization upon ligand binding in a cellular context.

-

Microscale Thermophoresis (MST): An in-solution biophysical technique for the quantitative analysis of molecular interactions.

This guide is intended for researchers, scientists, and drug development professionals seeking to design and implement robust target engagement strategies for NHE-1 inhibitors and other membrane transport proteins.

The Central Role of NHE-1 and the Importance of Target Validation

NHE-1 is a ubiquitously expressed plasma membrane protein that plays a critical role in maintaining intracellular pH and cell volume by mediating the electroneutral exchange of one extracellular sodium ion for one intracellular proton. Dysregulation of NHE-1 activity has been implicated in various pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer. Zoniporide hydrochloride is a selective inhibitor of NHE-1, and its therapeutic potential hinges on its ability to specifically bind to and inhibit the activity of this transporter.

Confirming that Zoniporide hydrochloride engages NHE-1 in a cellular context is crucial for several reasons:

-

Mechanism of Action: It provides direct evidence that the observed physiological effects of the compound are a consequence of its interaction with the intended target.

-

Structure-Activity Relationship (SAR) Studies: It enables the ranking of compound potency and the rational design of more effective inhibitors.

-

Translational Confidence: It increases the confidence in translating preclinical findings to clinical settings.

NHE-1 Signaling Pathway

To fully appreciate the significance of NHE-1 inhibition, it is essential to understand its position within cellular signaling networks. NHE-1 activity is modulated by a variety of upstream signals and, in turn, influences numerous downstream effector pathways.

Figure 1: Simplified NHE-1 Signaling Pathway. This diagram illustrates the central role of NHE-1 in response to various upstream stimuli and its influence on key downstream cellular processes. Zoniporide hydrochloride directly inhibits NHE-1 activity.

Method 1: Intracellular pH (pHi) Recovery Assay

Principle: This assay directly measures the functional consequence of NHE-1 inhibition. Cells are first subjected to an acid load, typically using the ammonium chloride (NH4Cl) prepulse technique. Upon removal of the extracellular NH4Cl, intracellular ammonium (NH4+) dissociates into ammonia (NH3), which diffuses out of the cell, leaving behind protons (H+) and causing a rapid intracellular acidification. In the absence of bicarbonate, the subsequent recovery of pHi to its resting state is primarily mediated by NHE-1. The rate of this recovery is monitored using a pH-sensitive fluorescent dye, such as BCECF-AM. Inhibition of NHE-1 by compounds like Zoniporide hydrochloride will slow down or block this pHi recovery.

Experimental Workflow:

Figure 2: Workflow for the Intracellular pH (pHi) Recovery Assay. This diagram outlines the key steps involved in assessing NHE-1 activity through monitoring the recovery from an acid load.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., CHO cells stably expressing human NHE-1, or a cell line with high endogenous NHE-1 expression) on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with a bicarbonate-free HEPES-buffered saline solution. Incubate the cells with 2-5 µM BCECF-AM in the same buffer for 20-30 minutes at 37°C.

-

Acid Load: After dye loading, wash the cells and mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader. Perfuse the cells with a solution containing 20 mM NH4Cl for 5-10 minutes.

-

Inhibitor Incubation: Switch to a sodium-free solution (e.g., N-methyl-D-glucamine-based) to remove extracellular NH4Cl and induce intracellular acidification. During this step, introduce Zoniporide hydrochloride at various concentrations or a vehicle control.

-

pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing HEPES-buffered solution.

-

Fluorescence Measurement: Monitor the fluorescence emission at ~535 nm with excitation alternating between ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin at a range of known pH values.

-

Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) from the linear portion of the recovery curve. Plot the percentage inhibition of the recovery rate against the concentration of Zoniporide hydrochloride to determine the IC50 value.

Comparative Data:

| Compound | Assay | Cell Line | IC50/EC50 | Reference |

| Zoniporide | Human NHE-1 Inhibition | - | 14 nM | |

| Zoniporide | Infarct size reduction (in vitro) | Rabbit heart | 0.25 nM | |

| Cariporide | Infarct size reduction (in vitro) | Rabbit heart | 5.11 nM | |

| Eniporide | Infarct size reduction (in vitro) | Rabbit heart | 0.69 nM | |

| Cariporide | NHE-1 Inhibition | Tumor cells | 22 nM (at pHe 6.2) |

Method 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for assessing target engagement in a cellular environment without the need for labels or modifications of the compound or target protein. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand, such as Zoniporide hydrochloride to NHE-1, can increase the protein's thermal stability, resulting in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow:

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA). This diagram illustrates the main steps for assessing target engagement by measuring the thermal stabilization of the target protein.

Detailed Protocol:

-

Cell Treatment: Culture cells with high NHE-1 expression to a high density. Treat the cells with Zoniporide hydrochloride at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-5 minutes in a PCR cycler, followed by a cooling step to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Quantification of Soluble NHE-1: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble NHE-1 in each sample by Western blotting using an NHE-1 specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble NHE-1 remaining relative to the unheated control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm to a higher temperature in the Zoniporide-treated samples compared to the vehicle control indicates target engagement.

Method 3: Microscale Thermophoresis (MST)